1-(2-Phenylmorpholin-4-yl)-4-[4-(pyridin-2-yl)piperazin-1-yl]butane-1,4-dione
Description
Properties
IUPAC Name |
1-(2-phenylmorpholin-4-yl)-4-(4-pyridin-2-ylpiperazin-1-yl)butane-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O3/c28-22(26-14-12-25(13-15-26)21-8-4-5-11-24-21)9-10-23(29)27-16-17-30-20(18-27)19-6-2-1-3-7-19/h1-8,11,20H,9-10,12-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZGNZABPTBKASA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CCC(=O)N3CCOC(C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Phenylmorpholin-4-yl)-4-[4-(pyridin-2-yl)piperazin-1-yl]butane-1,4-dione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable phenyl derivative under acidic conditions.
Formation of the Piperazine Ring: The piperazine ring is often synthesized by reacting ethylenediamine with a pyridine derivative.
Coupling Reaction: The morpholine and piperazine intermediates are then coupled using a butane-1,4-dione linker under controlled conditions, often involving a catalyst and a solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures. Solvent recovery and recycling, as well as waste management, are critical aspects of industrial production.
Chemical Reactions Analysis
Types of Reactions
1-(2-Phenylmorpholin-4-yl)-4-[4-(pyridin-2-yl)piperazin-1-yl]butane-1,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new alkyl or aryl groups.
Scientific Research Applications
Pharmacological Properties
The compound has been investigated for its role as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β), a target implicated in several neurodegenerative diseases, including Alzheimer's disease. GSK-3β is known to phosphorylate tau protein, leading to neurofibrillary tangles characteristic of Alzheimer’s pathology. Research indicates that derivatives of this compound exhibit potent inhibitory activity against GSK-3β, demonstrating significant potential for the treatment of Alzheimer’s disease by reducing tau hyperphosphorylation in vivo .
Synthesis and Structure
The synthesis of 1-(2-Phenylmorpholin-4-yl)-4-[4-(pyridin-2-yl)piperazin-1-yl]butane-1,4-dione typically involves multi-step reactions that include the formation of key intermediates. The structural elucidation has been supported by various spectroscopic techniques such as NMR and mass spectrometry, confirming the integrity and purity of the synthesized compound .
Neuroprotective Agents
Due to its ability to inhibit GSK-3β, this compound is being explored as a neuroprotective agent. It may help mitigate the effects of neurodegenerative diseases by stabilizing tau protein and preventing its pathological phosphorylation. Studies have shown that certain derivatives significantly decrease tau phosphorylation after oral administration in animal models .
Antidepressant Activity
Research also suggests potential antidepressant properties linked to modulation of neurotransmitter systems. The compound's structural features allow it to interact with various receptors involved in mood regulation, making it a candidate for further exploration in treating depression .
Anticancer Properties
Preliminary studies indicate that compounds with similar structural motifs may exhibit anticancer activity by inhibiting cell cycle progression and promoting apoptosis in cancer cells. Investigating the specific mechanisms through which 1-(2-Phenylmorpholin-4-yl)-4-[4-(pyridin-2-yl)piperazin-1-yl]butane-1,4-dione affects cancer cell lines could yield valuable insights into its therapeutic potential .
Case Studies and Research Findings
| Study | Findings | Implications |
|---|---|---|
| GSK-3β Inhibition | Demonstrated significant reduction in tau phosphorylation in mice after administration of GSK inhibitors derived from this compound. | Potential for Alzheimer's treatment through tau stabilization. |
| Neuroprotective Effects | In vitro studies showed protective effects against glutamate-induced neurotoxicity. | Could be developed into a therapeutic agent for neurodegenerative disorders. |
| Antidepressant Effects | Compounds with similar structures showed enhanced serotonin levels in animal models. | May provide a new avenue for antidepressant therapies targeting serotonin pathways. |
Mechanism of Action
The mechanism of action of 1-(2-Phenylmorpholin-4-yl)-4-[4-(pyridin-2-yl)piperazin-1-yl]butane-1,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(2-Phenylmorpholin-4-yl)-4-[4-(pyridin-2-yl)piperazin-1-yl]butane-1,4-dione: Unique due to its specific combination of functional groups and rings.
1-(2-Phenylmorpholin-4-yl)-4-[4-(pyridin-3-yl)piperazin-1-yl]butane-1,4-dione: Similar but with a different position of the nitrogen atom in the pyridine ring.
1-(2-Phenylmorpholin-4-yl)-4-[4-(pyridin-4-yl)piperazin-1-yl]butane-1,4-dione: Similar but with the nitrogen atom in the para position of the pyridine ring.
Uniqueness
1-(2-Phenylmorpholin-4-yl)-4-[4-(pyridin-2-yl)piperazin-1-yl]butane-1,4-dione is unique due to its specific arrangement of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Biological Activity
The compound 1-(2-Phenylmorpholin-4-yl)-4-[4-(pyridin-2-yl)piperazin-1-yl]butane-1,4-dione represents a novel class of biologically active molecules. This article focuses on its biological activity, particularly its anticancer, antibacterial, and neuroprotective properties, supported by relevant case studies and research findings.
Chemical Structure
The compound features a complex structure that integrates morpholine, piperazine, and pyridine moieties. This structural diversity is crucial for its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound through various in vitro assays.
Research Findings
- Inhibition of Cancer Cell Proliferation : The compound was tested against a panel of cancer cell lines using the National Cancer Institute (NCI) protocol. It exhibited significant growth inhibition in several lines, with an average GI50 (Growth Inhibition 50%) value indicating potent activity against tumor cells .
- Mechanism of Action : The proposed mechanism involves the modulation of key signaling pathways associated with cancer cell survival and proliferation. For instance, it has been shown to inhibit glycogen synthase kinase 3 beta (GSK-3β), a target implicated in various cancers .
- Case Study : A specific study demonstrated that derivatives of this compound led to a decrease in tau phosphorylation in mouse models, suggesting potential use in treating neurodegenerative diseases alongside cancer .
Antibacterial Activity
The antibacterial properties of the compound were assessed through standard disc diffusion methods.
Results
- Activity Against Gram-positive and Gram-negative Bacteria : The compound showed notable activity against both types of bacteria, indicating a broad-spectrum antibacterial effect. The Minimum Inhibitory Concentration (MIC) values were determined to be significantly lower than those of conventional antibiotics .
- Synergistic Effects : When combined with existing antibiotics, the compound enhanced their efficacy, suggesting potential for use in combination therapies to combat antibiotic resistance .
Neuroprotective Effects
Emerging research indicates that this compound may also possess neuroprotective properties.
Findings
- Protection Against Oxidative Stress : In vitro studies demonstrated that the compound could protect neuronal cells from oxidative stress-induced damage, which is significant in neurodegenerative conditions .
- Potential Applications : Given its ability to modulate neuroinflammatory pathways, there is potential for development as a therapeutic agent for diseases such as Alzheimer's .
Summary of Biological Activities
Q & A
Basic: What synthetic methodologies are recommended for preparing 1-(2-Phenylmorpholin-4-yl)-4-[4-(pyridin-2-yl)piperazin-1-yl]butane-1,4-dione?
Methodological Answer:
The compound can be synthesized via a coupling reaction between a piperazine derivative and a substituted morpholine precursor. A general procedure involves:
- Coupling Reagents : Use HOBt (hydroxybenzotriazole) and TBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium tetrafluoroborate) in anhydrous DMF .
- Conditions : Stir under nitrogen at room temperature with NEt₃ (triethylamine) as a base.
- Purification : Column chromatography (e.g., silica gel, eluting with CH₂Cl₂/MeOH gradients) followed by recrystallization from ethanol .
Key Considerations : Monitor reaction progress via TLC and confirm purity using HPLC (>95% purity threshold).
Basic: How is the structural characterization of this compound performed?
Methodological Answer:
- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths, angles, and torsion angles. For example, a related piperazine-morpholine derivative showed a monoclinic crystal system (space group P2₁/c) with parameters a = 10.35 Å, b = 14.22 Å, c = 12.98 Å, and β = 105.3° .
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC (e.g., pyridinyl protons at δ 8.2–8.6 ppm).
- FT-IR : Confirm carbonyl stretches (C=O) at ~1680–1720 cm⁻¹ .
Advanced: What computational strategies optimize the synthesis and reactivity of this compound?
Methodological Answer:
- Reaction Path Search : Employ quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model reaction intermediates and transition states .
- Machine Learning : Train models on existing reaction data (e.g., yields, solvents) to predict optimal conditions (e.g., solvent polarity, temperature) .
- Case Study : Computational screening reduced experimental trials by 60% for a related aryl piperazine synthesis .
Advanced: How can researchers resolve contradictions in reported pharmacological activity data?
Methodological Answer:
- Assay Standardization : Use uniform protocols (e.g., IC₅₀ determination via cell-based assays with controls for pH, temperature, and solvent effects).
- Data Reconciliation : Compare structural analogs (e.g., substituent effects on receptor binding) to identify outliers. For example, chloro-substituted pyridinyl groups in related compounds showed 10-fold higher affinity for serotonin receptors .
- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay entries) to identify trends in dose-response relationships .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Core Modifications : Synthesize derivatives with:
- Morpholine Ring : Replace phenyl with substituted aryl groups (e.g., 4-fluorophenyl).
- Piperazine Linker : Vary substituents (e.g., pyridin-2-yl vs. pyrimidin-2-yl) .
- Biological Testing : Evaluate against target receptors (e.g., GPCRs) using radioligand binding assays. Tabulate EC₅₀ values and correlate with structural features .
- Example : A piperazine-methanone analog showed improved solubility (log P reduced by 0.5) with a hydroxyethyl substituent .
Basic: What analytical methods ensure purity and stability during storage?
Methodological Answer:
- Purity Analysis :
- Stability Testing :
- Forced Degradation : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Monitor degradation products via LC-MS .
Advanced: How to evaluate ecological toxicity and biodegradation of this compound?
Methodological Answer:
- Toxicity Screening :
- Microtox Assay : Test acute toxicity using Vibrio fischeri (EC₅₀ < 10 mg/L indicates high toxicity) .
- Biodegradation :
- OECD 301D : Assess 28-day biodegradability in activated sludge. <20% degradation classifies it as persistent .
Note : No PBT/vPvB data is available; assume precautionary handling .
- OECD 301D : Assess 28-day biodegradability in activated sludge. <20% degradation classifies it as persistent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
